molecular formula C16H13NO B2634102 1-(2-Phenylindolizin-3-yl)ethanone CAS No. 38320-58-0

1-(2-Phenylindolizin-3-yl)ethanone

Cat. No.: B2634102
CAS No.: 38320-58-0
M. Wt: 235.286
InChI Key: YRKQFUNEFWDJOQ-UHFFFAOYSA-N
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Description

“1-(2-Phenylindolizin-3-yl)ethanone” is a chemical compound with the CAS Number: 38320-58-0 and Linear Formula: C16H13NO .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C16H13NO . The InChI Code for this compound is 1S/C16H13NO/c1-12(18)16-15(13-7-3-2-4-8-13)11-14-9-5-6-10-17(14)16/h2-11H,1H3 .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the searched resources. For detailed information on its reactivity, it is suggested to refer to specific literature or experimental data .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 235.29 . Other physical and chemical properties like boiling point, melting point, density, etc., are not available in the searched resources .

Scientific Research Applications

Structural Characterization and Synthesis

The synthesis and structural characterization of compounds related to 1-(2-Phenylindolizin-3-yl)ethanone have been reported in various studies. For instance, the synthesis of (E)-2-Phenyl-3-(2-phenylindolizin-3-yl)acrylonitrile highlighted the structural configuration of bulky substituents on the molecule, which minimizes interatomic contacts through weak C—H⋯π interactions (Bao-Hua Qian et al., 2006). This study provides insights into the molecular structure and potential interactions of related compounds.

Antimicrobial Applications

Derivatives of this compound have shown potential as antimicrobial agents. Research into novel N-phenylacetamide bearing 1,2,4-triazole derivatives, potentially including similar structures, demonstrated significant antimicrobial activities against bacteria and fungi (Li Bochao et al., 2017). Another study on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone explored its synthesis and antimicrobial activity, highlighting the compound's potential in pharmaceutical applications (Atul K. Wanjari, 2020).

Inhibition of HIV-1 Replication

The design and synthesis of novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which may be structurally related to this compound, have been identified as inhibitors of HIV-1 replication. This study shows the potential of these derivatives in antiviral therapy, with specific compounds exhibiting promising activity against HIV-1 replication (Zhiping Che et al., 2015).

Mechanism of Action

The mechanism of action of “1-(2-Phenylindolizin-3-yl)ethanone” is not explicitly mentioned in the available resources .

Safety and Hazards

Specific safety and hazard information for “1-(2-Phenylindolizin-3-yl)ethanone” is not available in the searched resources. It is recommended to refer to its Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

1-(2-phenylindolizin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12(18)16-15(13-7-3-2-4-8-13)11-14-9-5-6-10-17(14)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKQFUNEFWDJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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